Methyl-13C phenyl sulfone
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Overview
Description
“Methyl-13C phenyl sulfone” is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 157.19 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of phenyl methyl sulphone derivatives, which includes “this compound”, can be achieved through reduction and methylation . The method takes substituted benzene sulfonyl chloride as raw material . A series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were also designed, synthesized and evaluated for antiproliferative activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H8O2S . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Sulfone derivatives, including “this compound”, have been found to participate in various chemical reactions. For instance, they can participate in Pd-catalysed Suzuki–Miyaura type reactions . Phenyl vinyl sulfone, a related compound, can react with itself in the presence of catalytic amounts of Pd(OAc)2 to yield a Heck-type product .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 156.2 g/mol .Mechanism of Action
In the context of antitumor activity, a series of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone structure were found to have antiproliferative activity against four human cancer cell lines . The compound significantly inhibited colony formation and migration of cells, blocked the cell cycle in the G0/G1 phase, and induced apoptosis .
Safety and Hazards
Future Directions
The field of sulfone chemistry is expanding, with sulfone derivatives being seen as a new class of substrates enabling catalytic C–C and C–X bond construction . This emerging field is expected to stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Properties
IUPAC Name |
(113C)methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDWETOKTFWTHA-OUBTZVSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436306 |
Source
|
Record name | Methyl-13C phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-53-0 |
Source
|
Record name | Methyl-13C phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.